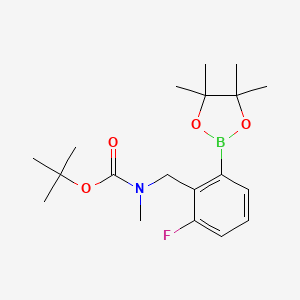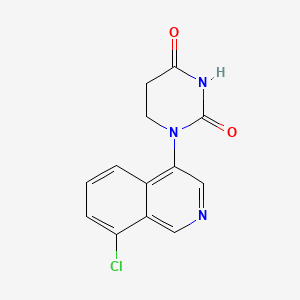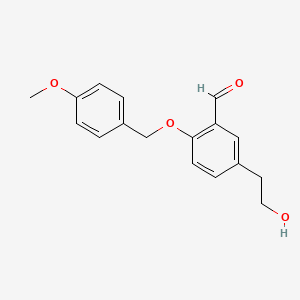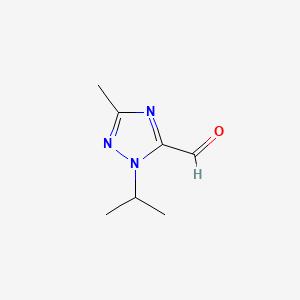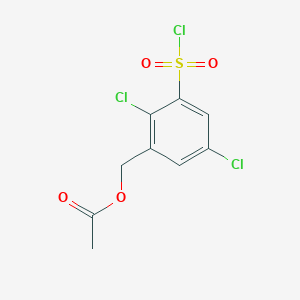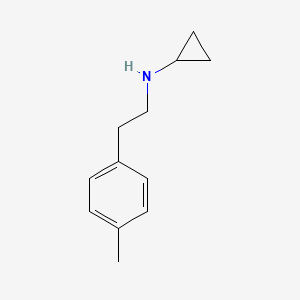
Cyclopropyl-(2-p-tolylethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl-(2-p-tolylethyl)amine is an organic compound that features a cyclopropyl group attached to a 2-p-tolylethylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopropyl-(2-p-tolylethyl)amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of bromocyclopropanes with amines. Another method involves the use of phase transfer catalysis, which facilitates the cyclization and hydrolysis steps necessary for the formation of cyclopropylamines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropyl-(2-p-tolylethyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding cyclopropyl ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclopropyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropyl ketones, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl-(2-p-tolylethyl)amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: This compound derivatives have potential therapeutic applications due to their biological activity.
Wirkmechanismus
The mechanism of action of cyclopropyl-(2-p-tolylethyl)amine involves its interaction with specific molecular targets and pathways. The cyclopropyl group imposes conformational rigidity on the molecule, which can enhance its binding affinity to target proteins and enzymes. This rigidity also increases the metabolic stability of the compound, making it more effective in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.
Cyclopropyl-(2,3-difluorobenzyl)amine: A derivative with additional fluorine atoms on the benzyl group.
Cyclopropyl-(2-methyl-benzyl)-amine: A compound with a methyl group on the benzyl ring.
Uniqueness
Cyclopropyl-(2-p-tolylethyl)amine is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other cyclopropylamines and can lead to different applications and properties.
Eigenschaften
CAS-Nummer |
625435-22-5 |
|---|---|
Molekularformel |
C12H17N |
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
N-[2-(4-methylphenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C12H17N/c1-10-2-4-11(5-3-10)8-9-13-12-6-7-12/h2-5,12-13H,6-9H2,1H3 |
InChI-Schlüssel |
BNLAPXNSMIAMIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CCNC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


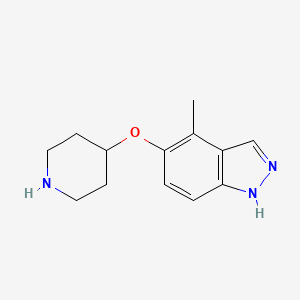

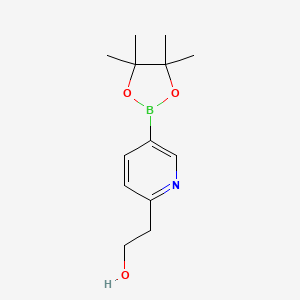
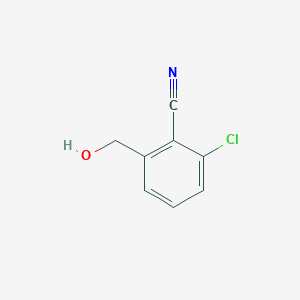

![2-Amino-8,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13924525.png)


![6-Chloro-2-morpholinooxazolo[4,5-C]pyridine](/img/structure/B13924536.png)
